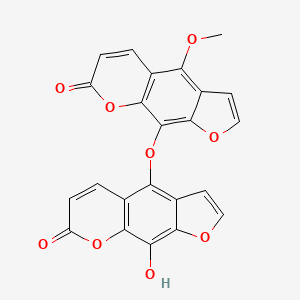

Rivulobirin B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rivulobirin B is a dicoumarin that can be isolated from the underground part of Pleurospermum rivulorum . It is a natural compound that stifles viral duplication, yielding diminishment of viral burden .

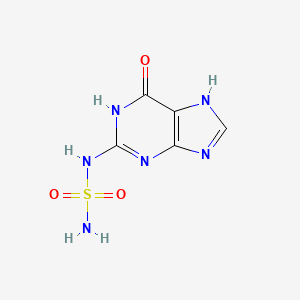

Molecular Structure Analysis

Rivulobirin B has a molecular formula of C23H12O9 . It is a dicoumarin, which means it contains two coumarin units .科学的研究の応用

Antiviral Applications

Rivulobirin B has been found to stifle viral duplication, leading to a reduction in viral burden . It targets selected enzymes that partake in the intricate viral trajectory . This makes it a valuable tool in the research of viral diseases, particularly hepatitis C .

Antibacterial Applications

In addition to its antiviral properties, Rivulobirin B also exhibits antibacterial activities . This makes it a potential candidate for the development of new antibiotics, especially in the era of increasing antibiotic resistance.

Drug Synthesis

Rivulobirin B serves as a medicinal intermediate that can be used to synthesize a variety of drugs . Its good solubility in water and stability under acidic and neutral conditions make it a valuable compound in pharmaceutical synthesis .

Natural Compound Research

As a natural compound, Rivulobirin B provides a unique opportunity for researchers to study the properties and applications of naturally occurring substances . It can be used to understand the mechanisms by which natural compounds interact with biological systems.

Enzyme Targeting

The ability of Rivulobirin B to target specific enzymes involved in viral replication opens up avenues for research into enzyme inhibition and the development of targeted therapies.

Hepatitis C Research

Given its effectiveness against hepatitis C , Rivulobirin B can be used in research aimed at understanding this disease better and developing more effective treatments.

作用機序

Target of Action

Rivulobirin B is a dicoumarin that can be isolated from the underground part of Pleurospermum rivulorum . .

Mode of Action

It is known that dicoumarins, the class of compounds to which rivulobirin b belongs, often function by inhibiting enzymes

Biochemical Pathways

Dicoumarins, in general, are known to interfere with various biochemical pathways, often by inhibiting key enzymes

Result of Action

It is known that dicoumarins often exert their effects by inhibiting key enzymes, which can lead to changes in cellular processes

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially influence the action of Rivulobirin B

特性

IUPAC Name |

9-hydroxy-4-(4-methoxy-7-oxofuro[3,2-g]chromen-9-yl)oxyfuro[3,2-g]chromen-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H12O9/c1-27-17-10-2-4-15(25)31-22(10)23(21-12(17)6-9-29-21)32-18-11-3-5-14(24)30-20(11)16(26)19-13(18)7-8-28-19/h2-9,26H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYUOMKFQMCEXAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC4=C5C=COC5=C(C6=C4C=CC(=O)O6)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H12O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl N-[4-(pyren-1-yl)butanoyl]-L-phenylalaninate](/img/structure/B562120.png)

![2-(3,4-Dimethoxy-phenyl)-5-{[2-(3,4-dimethoxyphenyl)-ethyl]methyl-amino}-pentanenitrile](/img/structure/B562121.png)

![N-[[N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amino]carbonyl-L-valine Carboxylic A](/img/structure/B562122.png)

![N-[[N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amino]carbonyl-L-valine Methyl Ester](/img/structure/B562123.png)

![Oxireno[h]quinoline](/img/structure/B562124.png)